Cas no 2171895-36-4 (N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine)

N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine 化学的及び物理的性質
名前と識別子
-
- N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine
- EN300-1633758
- SCHEMBL18492447
- 2171895-36-4
-
- インチ: 1S/C8H10N4/c1-9-6-4-3-5-7-8(6)10-11-12(7)2/h3-5,9H,1-2H3
- InChIKey: DNDNCPSBUGVVMQ-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2C=CC=C(C=2N=N1)NC
計算された属性
- せいみつぶんしりょう: 162.090546336g/mol
- どういたいしつりょう: 162.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1633758-2.5g |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine |
2171895-36-4 | 2.5g |
$2155.0 | 2023-06-04 | ||
Enamine | EN300-1633758-0.05g |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine |
2171895-36-4 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1633758-5000mg |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine |
2171895-36-4 | 5000mg |
$3189.0 | 2023-09-22 | ||
Enamine | EN300-1633758-10000mg |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine |
2171895-36-4 | 10000mg |
$4729.0 | 2023-09-22 | ||
Enamine | EN300-1633758-100mg |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine |
2171895-36-4 | 100mg |
$968.0 | 2023-09-22 | ||
Enamine | EN300-1633758-0.25g |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine |
2171895-36-4 | 0.25g |
$1012.0 | 2023-06-04 | ||
Enamine | EN300-1633758-500mg |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine |
2171895-36-4 | 500mg |
$1056.0 | 2023-09-22 | ||
Enamine | EN300-1633758-250mg |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine |
2171895-36-4 | 250mg |
$1012.0 | 2023-09-22 | ||
Enamine | EN300-1633758-1000mg |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine |
2171895-36-4 | 1000mg |
$1100.0 | 2023-09-22 | ||
Enamine | EN300-1633758-2500mg |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine |
2171895-36-4 | 2500mg |
$2155.0 | 2023-09-22 |
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amineに関する追加情報
Recent Advances in the Study of N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine (CAS: 2171895-36-4)
N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine (CAS: 2171895-36-4) is a benzotriazole derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of research has been the compound's role as a potential kinase inhibitor. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. Preliminary in vitro studies have demonstrated that N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine exhibits selective inhibition against specific kinase targets, suggesting its utility in targeted cancer therapies. Researchers have employed molecular docking and kinetic assays to better understand its binding affinity and inhibitory kinetics.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's antimicrobial efficacy. Studies have shown that N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This has led to its consideration as a potential candidate for the development of novel antibiotics, particularly in the face of rising antibiotic resistance. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to confirm this hypothesis.
The synthetic pathways for N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine have also been a focal point of recent research. Advances in green chemistry have enabled more efficient and environmentally friendly synthesis methods, reducing the reliance on hazardous reagents and minimizing waste production. These improvements are critical for scaling up production for preclinical and clinical studies. Researchers have also explored the compound's stability and solubility profiles, which are essential for its formulation into viable pharmaceutical products.
Despite these promising findings, challenges remain in the development of N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine as a therapeutic agent. Issues such as bioavailability, potential toxicity, and off-target effects need to be addressed through comprehensive preclinical studies. Future research directions may include structural modifications to enhance its pharmacological properties, as well as in vivo studies to evaluate its efficacy and safety in animal models.
In conclusion, N,1-dimethyl-1H-1,2,3-benzotriazol-4-amine (CAS: 2171895-36-4) represents a promising compound with diverse therapeutic potential. Its recent advancements in kinase inhibition, antimicrobial activity, and synthetic optimization highlight its significance in the field of chemical biology and pharmaceutical research. Continued investigation and collaboration across disciplines will be essential to fully realize its clinical applications.
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